molecular formula C18H16O2 B8531955 1-(2,6-Dimethoxyphenyl)naphthalene CAS No. 173300-93-1

1-(2,6-Dimethoxyphenyl)naphthalene

Cat. No. B8531955
CAS RN: 173300-93-1
M. Wt: 264.3 g/mol
InChI Key: DILDFQJLCKYSTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,6-Dimethoxyphenyl)naphthalene is a useful research compound. Its molecular formula is C18H16O2 and its molecular weight is 264.3 g/mol. The purity is usually 95%.
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properties

CAS RN

173300-93-1

Product Name

1-(2,6-Dimethoxyphenyl)naphthalene

Molecular Formula

C18H16O2

Molecular Weight

264.3 g/mol

IUPAC Name

1-(2,6-dimethoxyphenyl)naphthalene

InChI

InChI=1S/C18H16O2/c1-19-16-11-6-12-17(20-2)18(16)15-10-5-8-13-7-3-4-9-14(13)15/h3-12H,1-2H3

InChI Key

DILDFQJLCKYSTF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)OC)C2=CC=CC3=CC=CC=C32

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1-bromo-2,6-dimethoxybenzene, (2.63 g, 12.1 mmol), tetrakis(triphenylphosphine)palladium (0) (0.91 g, 0.76 mol) and 1-naphthylboric acid (4.16 g, 23.9 mmol) in 1,4-dioxane (160 ml), a 2N aqueous solution of sodium hydroxide (13 ml) was added, and the mixture was heated to reflux. After cooling, the solvent was evaporated off, and the residue was dissolved in diethyl ether. The diethyl ether solution was washed with water and dried over anhydrous magnesium sulfate. Then, the solvent was evaporated off, and the residue was purified by silica gel column chromatography (developing phase: n-hexane/ethyl acetate=5/1) to obtain 1-naphthyl-2,6-dimethoxybenzene (2.50 g).
Quantity
2.63 g
Type
reactant
Reaction Step One
Name
1-naphthylboric acid
Quantity
4.16 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
0.91 g
Type
catalyst
Reaction Step One

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